molecular formula C20H18N2O B5482717 N',2,2-triphenylacetohydrazide

N',2,2-triphenylacetohydrazide

Cat. No.: B5482717
M. Wt: 302.4 g/mol
InChI Key: IMTRRACINGWQEM-UHFFFAOYSA-N
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Description

N',2,2-Triphenylacetohydrazide is a hydrazide derivative characterized by a central acetohydrazide backbone substituted with three phenyl groups.

Properties

IUPAC Name

N',2,2-triphenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c23-20(22-21-18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19,21H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTRRACINGWQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,2,2-triphenylacetohydrazide typically involves the reaction of benzophenone hydrazone with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain pure N’,2,2-triphenylacetohydrazide .

Industrial Production Methods

Industrial production of N’,2,2-triphenylacetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using large-scale recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N’,2,2-triphenylacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

N’,2,2-triphenylacetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism by which N’,2,2-triphenylacetohydrazide exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities. For example, the compound may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or antifungal effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Variations

The compound’s activity and stability are influenced by substituents on the hydrazide core. Below is a comparative analysis of structurally related hydrazides:

Table 1: Key Structural and Molecular Features
Compound Name Molecular Formula Molecular Weight (g/mol) Notable Substituents Key Properties/Applications Reference
N',2,2-Triphenylacetohydrazide C₂₂H₂₀N₂O 328.4 Three phenyl groups Aromatic interactions, potential enzyme inhibition
2-(2,3-Dichlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide C₁₃H₁₀Cl₂N₂O₂S 329.2 Dichlorophenoxy, thienyl Enhanced electrophilicity, antimicrobial activity
N'-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide C₆H₉N₃OS 171.2 Thiazole ring, methyl group Bioactive scaffold for drug design
N'-[(E)-(3-nitrophenyl)methylidene]-2-phenylacetohydrazide C₁₅H₁₃N₃O₃ 283.3 Nitrophenyl, phenyl Electron-withdrawing nitro group enhances reactivity
Key Observations:
  • Aromatic vs. Heterocyclic Substituents : Compounds with phenyl groups (e.g., this compound) exhibit stronger π-π stacking, which may improve binding to aromatic biological targets like kinases or DNA . In contrast, thiazole or thiophene substituents (e.g., ) introduce heteroatoms that modulate solubility and electronic properties .
  • Halogenated Derivatives : Chlorine atoms in improve lipophilicity and membrane permeability, critical for antimicrobial applications .
Key Insights:
  • Phenyl-Rich Derivatives : this compound’s bulky phenyl groups may sterically hinder interactions with some targets but improve selectivity for hydrophobic binding pockets .
  • Nitro and Halogen Effects : Nitro groups () correlate with anticancer activity via ROS generation, while halogens () enhance antimicrobial efficacy .
  • Heterocyclic Advantages : Thiazole () and pyridine () moieties improve aqueous solubility, broadening pharmacokinetic applicability .

Biological Activity

N',2,2-triphenylacetohydrazide is a compound belonging to the hydrazone class, which has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a hydrazone linkage characterized by the presence of a triphenylacetyl group. The structural formula can be represented as follows:

C20H20N2O\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}

This compound's unique structure contributes to its biological activity through various mechanisms, including interaction with cellular targets and modulation of biochemical pathways.

Antimicrobial Activity

Hydrazones, including this compound, have demonstrated significant antimicrobial properties . Research indicates that derivatives of hydrazones exhibit activity against a range of pathogens, including bacteria and fungi. For instance:

  • Antibacterial Activity : A study highlighted that certain hydrazone derivatives showed potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes and inhibition of cell wall synthesis.
  • Antifungal Activity : Hydrazones have also been reported to inhibit the growth of fungi such as Candida albicans, showcasing their potential in treating fungal infections .

Antitumor Activity

The antitumor potential of this compound has been explored in various studies. Notably:

  • Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and p53 protein activation . This suggests that this compound may also exert similar effects.
  • Case Study : In vitro studies demonstrated that certain hydrazone derivatives exhibited cytotoxicity against breast and colon cancer cell lines, indicating their potential as anticancer agents .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties . Research indicates that hydrazone derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses .

  • Mechanism : The anti-inflammatory action is often attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process.

Antioxidant Activity

The antioxidant capacity of this compound is another area of interest. Hydrazones are known to scavenge free radicals, thus protecting cells from oxidative stress .

  • Research Findings : Studies have shown that certain hydrazone derivatives can significantly reduce lipid peroxidation and enhance the activity of antioxidant enzymes .

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReferences
AntimicrobialDisruption of cell membranes
AntitumorInduction of apoptosis via ROS
Anti-inflammatoryInhibition of COX enzymes
AntioxidantScavenging free radicals

Q & A

Q. How can researchers validate the purity of this compound for pharmacological studies?

  • Combine HPLC (C18 column, acetonitrile/water mobile phase) with elemental analysis (C, H, N within ±0.3% theoretical). For metal contamination, use ICP-MS. Purity >95% is critical for reproducible bioassays .

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